molecular formula C17H19N3O2 B7019433 N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide

Cat. No.: B7019433
M. Wt: 297.35 g/mol
InChI Key: GXNWSLZMMMHVCI-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-8-14(13-4-2-3-5-15(13)20-11)17(22)19-10-16(21)18-9-12-6-7-12/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNWSLZMMMHVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the carboxamide group: This step might involve the reaction of the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the cyclopropylmethylamino group: This can be done through nucleophilic substitution reactions, where the amine group reacts with a suitable electrophile, such as an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The compound might inhibit enzyme activity, modulate receptor function, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinoline-4-carboxamide: A related compound with potential biological activity.

Uniqueness

N-[2-(cyclopropylmethylamino)-2-oxoethyl]-2-methylquinoline-4-carboxamide is unique due to the presence of the cyclopropylmethylamino group, which might confer specific biological properties or enhance its interaction with molecular targets compared to other quinoline derivatives.

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